molecular formula C6H14O<br>C14H23ClN4O4S B1681229 Tos-Arg-OMe.HCl CAS No. 1784-03-8

Tos-Arg-OMe.HCl

Cat. No. B1681229
CAS RN: 1784-03-8
M. Wt: 378.9 g/mol
InChI Key: JIQFFACVQXXHMY-YDALLXLXSA-N
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Description

Tos-Arg-OMe.HCl, also known as N-Tosyl-L-arginine methyl ester hydrochloride or TAME, is a type of amino acid derivative . It is a substrate for various proteases including trypsin, plasmin, and thrombin .


Molecular Structure Analysis

The molecular formula of Tos-Arg-OMe.HCl is C14H23ClN4O4S . Its molecular weight is 378.9 .


Chemical Reactions Analysis

Tos-Arg-OMe.HCl is a substrate for various proteases, indicating that it participates in proteolytic reactions . The specific chemical reactions involving Tos-Arg-OMe.HCl are not detailed in the available resources.


Physical And Chemical Properties Analysis

Tos-Arg-OMe.HCl has a molecular weight of 378.9 . Other physical and chemical properties such as solubility, melting point, and boiling point are not detailed in the available resources.

Scientific Research Applications

High Content Screening (HCS) in Cell Biology

Tos-Arg-OMe.HCl has been utilized in cell biology, particularly within the framework of High Content Screening (HCS). HCS is an advanced method for drug discovery and basic biomedical research, integrating automated cell-sample preparation, fluorescent labeling, image acquisition, processing, analysis, and knowledge mining. HCS is beneficial for large-scale cell biological investigations, including kinetic, multiparameter cytotoxicity assays, generating significant physiological cellular measurements in a short period. This method is pivotal in defining functions of genes, proteins, and other biomolecules in normal and abnormal cellular functions (Abraham et al., 2004).

Purification and Characterization in Biochemistry

Tos-Arg-OMe.HCl is used in biochemical research, specifically in the purification and characterization of enzymes. For example, it has been used to study esterase A1, an enzyme in rat urine that hydrolyzes Tos-Arg-OMe. This research involved various biochemical techniques, including ammonium sulfate fractionation and chromatography, providing insights into enzyme specificity, optimal pH, and kinetic properties (Nakamura et al., 1986).

Toxicological Research

Tos-Arg-OMe.HCl plays a role in toxicological research. High-content screening applications in toxicology utilize various experimental approaches to study compound toxicity. HCS helps in understanding mechanisms of toxicity, challenges in the toxicological community, and future directions of HCS in new models, reagents, data management, and informatics. This includes the study of developmental toxicity, genotoxicity, and other specialized areas of toxicology (Li & Xia, 2019).

Safety And Hazards

Tos-Arg-OMe.HCl is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

methyl (2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4S.ClH/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16;/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQFFACVQXXHMY-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tos-Arg-OMe.HCl

CAS RN

1784-03-8
Record name L-Arginine, N2-[(4-methylphenyl)sulfonyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1784-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N2-[(p-tolyl)sulphonyl]-L-argininate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.669
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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